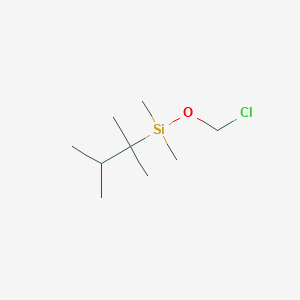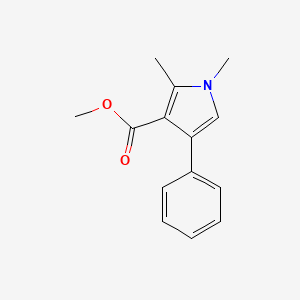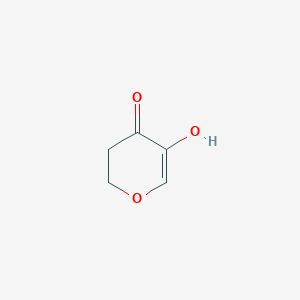
5-Hydroxy-2H-pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyranones. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. The compound has a hydroxyl group (-OH) attached to the fifth carbon atom and a keto group (=O) at the fourth carbon atom. This structure gives it unique chemical properties and makes it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-oxoalkanoic acids under acidic conditions. Another method includes the use of 3-hydroxy-2-alkenoic acids, which undergo intramolecular cyclization in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The choice of starting materials and catalysts can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
5-Hydroxy-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxo-pyran derivatives.
Reduction: The keto group can be reduced to form a hydroxyl group, leading to the formation of dihydropyran derivatives.
Substitution: The hydrogen atoms on the pyran ring can be substituted with different functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2,4-dioxo-pyran derivatives, while reduction can produce dihydropyran derivatives.
科学的研究の応用
5-Hydroxy-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 5-Hydroxy-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2H-pyran-4(3H)-one: Lacks the hydroxyl group at the fifth carbon atom.
5-Methoxy-2H-pyran-4(3H)-one: Has a methoxy group (-OCH3) instead of a hydroxyl group.
5-Amino-2H-pyran-4(3H)-one: Contains an amino group (-NH2) at the fifth carbon atom.
Uniqueness
5-Hydroxy-2H-pyran-4(3H)-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
138471-91-7 |
|---|---|
分子式 |
C5H6O3 |
分子量 |
114.10 g/mol |
IUPAC名 |
5-hydroxy-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-3-5(4)7/h3,7H,1-2H2 |
InChIキー |
UEEJAWIBWQWIMK-UHFFFAOYSA-N |
正規SMILES |
C1COC=C(C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


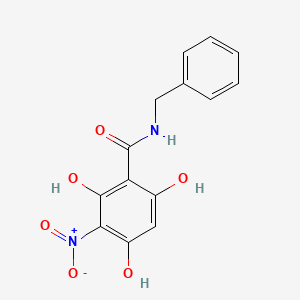
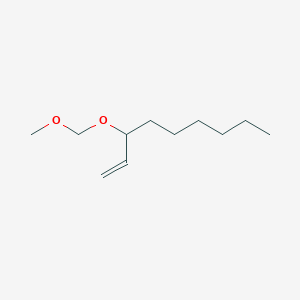
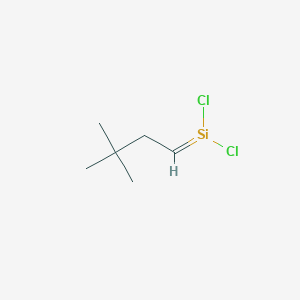
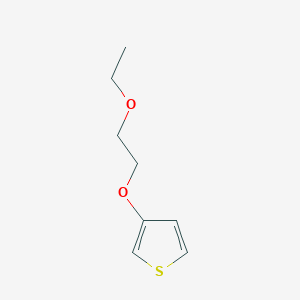
phenylsilane](/img/structure/B14286485.png)
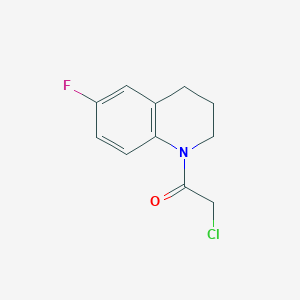
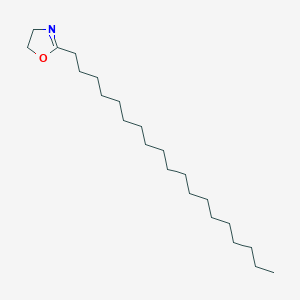
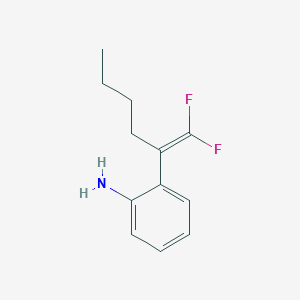
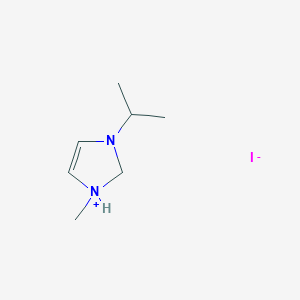
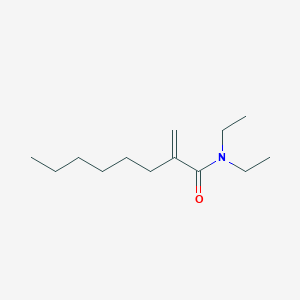
![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)
![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
